molecular formula C23H20N6O5 B2442921 N-(1-methyl-3-phenylpropyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1030100-40-3

N-(1-methyl-3-phenylpropyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2442921
CAS RN: 1030100-40-3
M. Wt: 460.45
InChI Key: BTISLCPPVJQMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-3-phenylpropyl)-2-(7-oxo-3-phenylisothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20N6O5 and its molecular weight is 460.45. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds with similar structural motifs have been explored for their potential in radiosynthesis and imaging. For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides reported as selective ligands for the translocator protein (18 kDa) highlights the importance of these structures in developing radioligands for positron emission tomography (PET) imaging (Dollé et al., 2008). Such applications underscore the relevance of these compounds in neuroimaging and potentially diagnosing and monitoring neurological diseases.

Antitumor and Antimicrobial Potential

Several derivatives of pyrimidine and related heterocyclic compounds have been synthesized and assessed for their antitumor and antimicrobial activities. For instance, the synthesis and in vitro evaluation of pyrazolo[3,4-d]pyrimidine derivatives have been explored, revealing some compounds' potential against human breast adenocarcinoma cell lines (El-Morsy et al., 2017). Additionally, new pyrimidinone and oxazinone derivatives fused with thiophene rings have shown antimicrobial activities, pointing to the versatility of these structures in developing new therapeutic agents (Hossan et al., 2012).

Synthesis and Chemical Reactivity

The synthesis of complex heterocyclic compounds often reveals novel reactions and provides new insights into chemical reactivity. For instance, the reactivity of pyrazolo[1,5-a]pyrimidines towards the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives has been investigated, demonstrating the potential of these frameworks in generating new ligands for benzodiazepine receptors (Bruni et al., 1994). Such research not only expands the chemical toolbox but also paves the way for discovering new biological activities.

properties

IUPAC Name

5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O5/c1-31-16-7-5-15(6-8-16)29-22-17(11-25-29)23(30)28(13-24-22)12-20-26-21(27-34-20)14-4-9-18(32-2)19(10-14)33-3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTISLCPPVJQMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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